2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling of the Chromene and Pyrazole Units: The chromene and pyrazole units can be coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the pyrazole moiety.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide: Lacks the oxo group.
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20(18-12-16-8-4-5-9-19(16)27-21(18)26)22-10-11-24-14-17(13-23-24)15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQFUXCGBKKEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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